molecular formula C22H18N4O3 B5476494 N-[1-oxo-1-(3-quinoxalin-2-ylanilino)propan-2-yl]furan-2-carboxamide

N-[1-oxo-1-(3-quinoxalin-2-ylanilino)propan-2-yl]furan-2-carboxamide

Cat. No.: B5476494
M. Wt: 386.4 g/mol
InChI Key: JFOIOWGMUXRWCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the amide group could be introduced via a reaction with an acid chloride or anhydride, while the furan ring could be formed via a cyclization reaction. The quinoxalinyl group could potentially be introduced via a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The presence of the amide group could lead to the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amide, furan, and quinoxalinyl groups. For example, the amide group might undergo hydrolysis in the presence of an acid or base, while the furan ring might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could increase its polarity and potentially make it more soluble in polar solvents .

Future Directions

Future research on this compound could involve further exploration of its synthesis and characterization, investigation of its reactivity, and testing for potential biological activity. This could involve both in vitro and in vivo studies .

Properties

IUPAC Name

N-[1-oxo-1-(3-quinoxalin-2-ylanilino)propan-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-14(24-22(28)20-10-5-11-29-20)21(27)25-16-7-4-6-15(12-16)19-13-23-17-8-2-3-9-18(17)26-19/h2-14H,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOIOWGMUXRWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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